molecular formula C19H16F3NS B7432470 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

Numéro de catalogue B7432470
Poids moléculaire: 347.4 g/mol
Clé InChI: HFHOTZHTVXUJTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. Inhibition of BTK by 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline blocks this signaling cascade, leading to apoptosis of B-cells.
Biochemical and Physiological Effects
2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It induces apoptosis of B-cells and inhibits their proliferation. 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline also enhances the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been shown to have immunomodulatory effects, such as the inhibition of cytokine production by macrophages and dendritic cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline is its high potency and selectivity for BTK. This makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline is its low solubility, which can make it difficult to administer in vivo. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

For 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline include clinical trials to evaluate its safety and efficacy in humans. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline could be tested in combination with other anti-cancer agents to enhance its efficacy. Further studies are also needed to investigate the immunomodulatory effects of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline and its potential use in the treatment of autoimmune diseases. Finally, the synthesis of analogs of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline could lead to the discovery of more potent and selective BTK inhibitors.

Méthodes De Synthèse

The synthesis of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline involves a series of chemical reactions starting from 2-methyl-4-quinolone. The first step is the protection of the quinoline nitrogen with a tert-butyldimethylsilyl group. This is followed by the introduction of a trifluoromethylphenylmethylsulfanyl group at the C-4 position of the quinoline ring. The final step involves the deprotection of the quinoline nitrogen to give 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline. The overall yield of the synthesis is around 10%.

Applications De Recherche Scientifique

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline inhibits BTK with high potency and selectivity. It also inhibits downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In vivo studies have demonstrated that 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has significant anti-tumor activity in xenograft models of CLL and MCL. 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

Propriétés

IUPAC Name

2-methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NS/c1-13-10-15(17-4-2-3-5-18(17)23-13)12-24-11-14-6-8-16(9-7-14)19(20,21)22/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHOTZHTVXUJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CSCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.